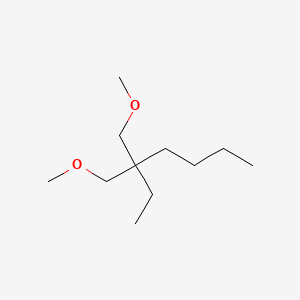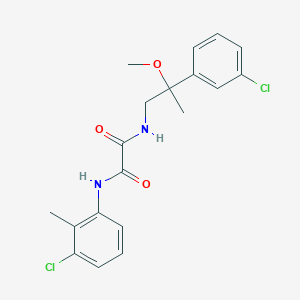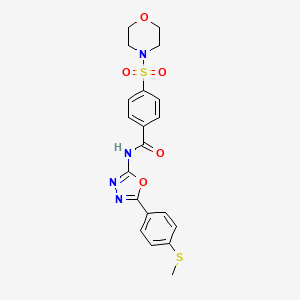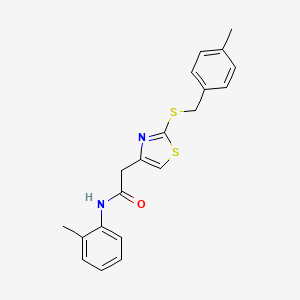
(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Organic Synthesis
Thiophene derivatives are often used as intermediates in organic synthesis . They can participate in various reactions, enabling the synthesis of a wide range of complex organic molecules.
Material Science
Thiophene derivatives find large application in material science . They can be used in the development of new materials with unique properties, such as high conductivity, flexibility, and stability.
Coordination Chemistry
In coordination chemistry, thiophene derivatives can act as ligands to form coordination compounds with various metals . These compounds can have interesting properties and potential applications in areas like catalysis.
Pharmaceutical Research
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They can exhibit a variety of biological effects, which makes them valuable for the development of new drugs.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Fluorescent Molecules
Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are related to thiophene derivatives, have been reported as unique skeletons of fluorescent donor–acceptor type molecules . This suggests that “(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” could potentially be used in the development of new fluorescent materials.
Mécanisme D'action
- The compound’s primary targets are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find direct information on the exact targets for this specific compound. However, thiazole derivatives, in general, have diverse biological activities and can interact with various cellular components .
- Absorption : The compound’s solubility and lipophilicity affect its absorption. Thiazoles are generally sparingly soluble in water but soluble in organic solvents .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUSBRYDLEGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)
![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)


![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)





